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Compound of Interest

Compound Name: CAP1-6D

Cat. No.: B1574956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunogenicity of the CAP1-
6D peptide, a modified carcinoembryonic antigen (CEA) epitope designed for cancer

immunotherapy. This document details the mechanism of action, summarizes key quantitative

data from clinical trials, outlines relevant experimental protocols, and visualizes the underlying

biological pathways and experimental workflows.

Introduction to CAP1-6D Peptide
Carcinoembryonic antigen (CEA) is a well-known tumor-associated antigen overexpressed in a

variety of adenocarcinomas, including pancreatic cancer.[1] However, as a self-antigen, CEA is

poorly immunogenic due to immune tolerance.[1] To overcome this, the CAP1-6D peptide was

developed as an altered peptide ligand. CAP1-6D is a modification of the native CEA-derived

HLA-A2-restricted epitope CAP1 (YLSGANLNL), with an asparagine to aspartic acid

substitution at position 6 (YLSGADLNL). This modification enhances the peptide's ability to

bind to the HLA-A2 molecule and stimulate a more potent cytotoxic T lymphocyte (CTL)

response against CEA-expressing tumor cells.[1]

Mechanism of Action and Signaling Pathway
The CAP1-6D peptide vaccine is designed to elicit a robust, specific CTL response against

CEA-positive cancer cells. The vaccine formulation typically includes the CAP1-6D peptide, an

adjuvant such as Montanide ISA-51, and a granulocyte-macrophage colony-stimulating factor
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(GM-CSF).[1] Montanide ISA-51, a water-in-oil emulsion, creates a depot at the injection site,

leading to a slow release of the antigen and recruitment of immune cells.[2] GM-CSF helps to

recruit and activate antigen-presenting cells (APCs), particularly dendritic cells (DCs), at the

vaccination site.[3]

The proposed signaling pathway for the induction of an anti-tumor immune response by the

CAP1-6D vaccine is as follows:
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Figure 1: Proposed signaling pathway of the CAP1-6D peptide vaccine.

Quantitative Immunogenicity Data
A randomized, pilot phase I clinical trial in patients with pancreatic adenocarcinoma provides

the most comprehensive quantitative data on the immunogenicity of the CAP1-6D peptide.[1]

In this study, patients were randomized to receive 10 µg, 100 µg, or 1000 µg of the CAP1-6D
peptide. The primary immunologic endpoint was the measurement of IFN-γ secreting CD8+ T

cells by ELISPOT assay.
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Dose Arm Peptide Dose

Mean Peak
IFN-γ T-cell
Response
(spots per 104
CD8+ cells)

Median Peak
IFN-γ T-cell
Response
(spots per 104
CD8+ cells)

Percentage of
Patients with
T-cell
Response

Arm A 10 µg 37 11 20%

Arm B 100 µg 148 52 60%

Arm C 1000 µg 248 271 100%

Table 1: Dose-

dependent IFN-γ

T-cell response

to CAP1-6D

peptide vaccine

in a phase I

clinical trial.[1]

The results demonstrate a clear dose-dependent increase in the T-cell response, with the 1000

µg (1 mg) dose eliciting the most robust CTL response.[1]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the

immunogenicity of the CAP1-6D peptide.

This protocol is a representative method based on standard Fmoc solid-phase peptide

synthesis (SPPS) procedures.
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Figure 2: Workflow for the solid-phase synthesis of CAP1-6D peptide.
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Materials:

Fmoc-L-Leu-Wang resin

Fmoc-protected amino acids (Fmoc-L-Asn(Trt)-OH, Fmoc-L-Leu-OH, Fmoc-L-Asp(OtBu)-

OH, Fmoc-L-Ala-OH, Fmoc-Gly-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Tyr(tBu)-OH)

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-diisopropylethylamine)

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

Solvents: DMF, DCM (dichloromethane)

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H2O

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Mass spectrometer

Procedure:

Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 1 hour in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the leucine on the resin by

treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-L-Asn(Trt)-OH)

with HBTU and DIPEA in DMF and add to the resin. Allow the coupling reaction to proceed

for 2 hours. Wash the resin with DMF.

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid

in the sequence: Leu, Asp, Ala, Gly, Ser, Leu, Tyr.

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal

Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with
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the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-

chain protecting groups.

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the

pellet in a water/acetonitrile mixture. Purify the peptide by RP-HPLC.

Characterization: Confirm the identity and purity of the synthesized CAP1-6D peptide by

mass spectrometry.

This protocol is a representative method for an IFN-γ ELISPOT assay to measure the response

of patient-derived peripheral blood mononuclear cells (PBMCs) to the CAP1-6D peptide.
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Figure 3: Workflow for the IFN-γ ELISPOT assay.
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Materials:

96-well PVDF membrane plates

Anti-human IFN-γ capture antibody

Biotinylated anti-human IFN-γ detection antibody

Streptavidin-horseradish peroxidase (HRP) conjugate

AEC (3-amino-9-ethylcarbazole) substrate kit

Patient-derived PBMCs

CAP1-6D peptide

Control peptides (e.g., irrelevant peptide, positive control peptide cocktail)

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

Recombinant human IL-2

Procedure:

Plate Coating: Coat the wells of a 96-well PVDF plate with anti-human IFN-γ capture

antibody overnight at 4°C.

Blocking: Wash the plate and block with cell culture medium containing 10% FBS for 2 hours

at 37°C.

Cell Plating and Stimulation: Add patient PBMCs to the wells (e.g., 2 x 105 cells/well).

Stimulate the cells with the CAP1-6D peptide (e.g., at 10 µg/mL). Include negative controls

(no peptide) and positive controls (e.g., phytohemagglutinin or a viral peptide pool).

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

Detection: Wash the plate to remove cells. Add the biotinylated anti-human IFN-γ detection

antibody and incubate for 2 hours at room temperature.
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Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room

temperature.

Spot Development: Wash the plate and add the AEC substrate. Monitor for the development

of red-brown spots. Stop the reaction by washing with distilled water.

Analysis: Allow the plate to dry completely. Count the spots in each well using an automated

ELISPOT reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Conclusion
The CAP1-6D peptide is a promising immunotherapeutic agent that has demonstrated the

ability to overcome immune tolerance to the tumor-associated antigen CEA. Clinical data

clearly show a dose-dependent induction of a specific CTL response. The combination of the

modified peptide with an adjuvant and GM-CSF provides a potent vaccine formulation. Further

research is warranted to explore the full clinical potential of CAP1-6D, potentially in

combination with other immunotherapies such as checkpoint inhibitors, to enhance anti-tumor

efficacy. This technical guide provides a foundational understanding of the immunogenicity of

the CAP1-6D peptide for researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1574956#immunogenicity-of-cap1-6d-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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